molecular formula C8H17O4P B041473 Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate CAS No. 15090-27-4

Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate

Cat. No. B041473
CAS RN: 15090-27-4
M. Wt: 208.19 g/mol
InChI Key: SNVZNRKDAUIJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly used as a precursor in the synthesis of other chemicals, and its unique chemical properties make it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate is not well understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate are not well documented. However, studies have shown that this compound can cause a decrease in the activity of acetylcholinesterase, which can lead to neurological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate is its versatility in scientific research. This compound can be used as a precursor in the synthesis of various chemicals, and it can also be used as a tool in the study of enzyme kinetics and protein interactions. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate. One potential area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate. This could lead to the development of new treatments for neurological disorders and other diseases. Finally, the use of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate as a tool in the study of enzyme kinetics and protein interactions could lead to new insights into the molecular mechanisms underlying biological processes.

Synthesis Methods

The synthesis of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate can be achieved through several methods, including the reaction of Ethyl acrylate with dimethyl methylphosphonate in the presence of a catalyst. This reaction results in the formation of Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate, which can be purified through various techniques, including recrystallization and column chromatography.

Scientific Research Applications

Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate has been widely used in scientific research due to its potential applications in various fields. This compound has been used in the synthesis of various chemicals, including pesticides and pharmaceuticals. Additionally, Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate has been used as a tool in the study of enzyme kinetics and protein interactions.

properties

IUPAC Name

ethyl 3-[ethoxy(methyl)phosphoryl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVZNRKDAUIJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(=O)(C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphosphinicopropionic Acid Diethyl Ester

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